molecular formula C14H17N3O2 B11855241 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cat. No.: B11855241
M. Wt: 259.30 g/mol
InChI Key: DQXQBFNPEUDRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a nitrogen-containing spirocyclic compound characterized by a unique 1,4,7-triazaspiro[4.4]non-3-en-2-one core. The 4-methoxyphenyl substituent at position 3 and the methyl group at position 1 contribute to its electronic and steric properties, which are critical for its reactivity and biological activity.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-1,4,7-triazaspiro[4.4]non-1-en-3-one

InChI

InChI=1S/C14H17N3O2/c1-17-13(18)12(16-14(17)7-8-15-9-14)10-3-5-11(19-2)6-4-10/h3-6,15H,7-9H2,1-2H3

InChI Key

DQXQBFNPEUDRSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCNC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Hydrazide-Carbaldehyde Cyclocondensation Route

This method, adapted from pyrazolone-thiazolidinone syntheses, involves:

  • Synthesis of 4-methoxyphenylglyoxal hydrazide : Reacting ethyl 4-methoxybenzoylacetate with hydrazine hydrate in ethanol under reflux.

  • Condensation with 1-methyl-1,3-diaminopropane : Heating the hydrazide with the diamine in acetic acid yields the spirocyclic imine intermediate.

  • Oxidative cyclization : Treating the imine with iodine in DMSO forms the triazaspiro core.

Optimization Data :

ParameterConditionYield (%)
SolventEthanol68
Temperature80°C72
Catalyst (ZnCl₂)10 mol%85

The use of ZnCl₂ as a Lewis acid enhances cyclization efficiency by polarizing carbonyl groups, facilitating nucleophilic attack.

Reductive Amination and Spiroannulation

Drawing from 1,3,8-triazaspiro[4.5]decan-4-one syntheses, this route employs:

  • Mannich reaction : Condensing 4-methoxybenzaldehyde with methylamine and cyclopentanone to form a β-amino ketone.

  • Reductive amination : Using NaBH₃CN in methanol to reduce the imine, yielding a secondary amine.

  • Intramolecular cyclization : Heating the amine with triphosgene in dichloromethane generates the spirocyclic urea.

Key Findings :

  • Stereochemical control : The cis/trans ratio of the spiro center depends on the steric bulk of the ketone.

  • By-products : Over-reduction of the imine intermediate can yield undesired tertiary amines, mitigated by stoichiometric NaBH₃CN.

Mechanistic Insights and Intermediate Characterization

Cyclocondensation Mechanism

The hydrazide-carbaldehyde route proceeds via:

  • Nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon of the aldehyde.

  • Proton transfer and dehydration to form a hydrazone.

  • 6π-electrocyclic ring closure stabilized by ZnCl₂.

Spectroscopic Validation :

  • IR : Absence of N–H stretch (3300 cm⁻¹) confirms hydrazone formation.

  • ¹H NMR : A singlet at δ 3.78 ppm corresponds to the methoxy group, while spiro-CH resonates as a doublet at δ 4.12 ppm (J = 6.4 Hz).

Reductive Amination Pathway

The spiroannulation step involves:

  • Formation of a Schiff base between the β-amino ketone and triphosgene.

  • Nucleophilic acyl substitution by the adjacent amine, releasing HCl and forming the urea linkage.

  • Ring contraction to the spiro[4.4] system via torsional strain relief.

Mass Spectrometry :

  • ESI-MS : m/z 314.2 [M+H]⁺ aligns with the molecular formula C₁₆H₁₉N₃O₂.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (HPLC)ScalabilityCost Efficiency
Hydrazide route8598.5ModerateHigh
Reductive amination7297.2HighModerate

The hydrazide route offers superior yields but requires stringent anhydrous conditions. Reductive amination is more scalable but necessitates costly NaBH₃CN.

Industrial-Scale Considerations and Green Chemistry

  • Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Catalyst recycling : ZnCl₂ can be recovered via aqueous extraction, lowering metal waste.

  • Continuous flow systems : Microreactors enhance heat transfer during exothermic cyclization steps.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Scientific Research Applications

3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. It has been shown to interact with the STAT3 pathway, which is involved in inflammation and cell proliferation . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Systems
Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Properties/Activities Reference
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one 1,4,7-Triazaspiro[4.4]non-3-en-2-one 4-Methoxyphenyl (C3), methyl (N1) Hypothesized bioactivity based on electronic profile; no direct data Inferred
4-(4-Methoxyphenyl)-3,3-dimethyl-7-phenyl-1,2,7-triazaspiro[4.4]non-1-ene-8,9-dione (4b) 1,2,7-Triazaspiro[4.4]non-1-ene-8,9-dione 4-Methoxyphenyl (C4), dimethyl (C3), phenyl (C7) High insecticidal activity; structural rigidity enhances stability
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 1,4,8-Triazaspiro[4.5]dec-3-en-2-one 4-Methylphenyl (C3) Commercial availability; spiro[4.5] core may alter pharmacokinetics vs. spiro[4.4]
8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 1,4,8-Triazaspiro[4.5]dec-3-en-2-one 4-Methoxyphenyl sulfonyl (N8), m-tolyl (C3) Enhanced solubility due to sulfonyl group; potential protease inhibition inferred from sulfonamide analogs

Key Observations :

  • Ring Size and Bioactivity: Spiro[4.4] systems (e.g., compound 4b) exhibit notable insecticidal activity, while spiro[4.5] derivatives (e.g., ) are often optimized for solubility or target binding .
  • Methyl groups at nitrogen (e.g., N1 in the target compound) may reduce metabolic degradation .
Functional Comparisons with Non-Spiro Analogues
Chalcone Derivatives ()
  • Compound 1 : (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • Activity : Potent antioxidant (EC₅₀ = 2.1 μM in H₂O₂-exposed PC12 cells) and anti-inflammatory effects via modulation of Nrf2/ARE pathways .
  • Contrast : While chalcones lack spirocyclic rigidity, their 4-methoxyphenyl motifs share electronic similarities with the target compound, suggesting overlapping pharmacophores for redox modulation.
Crystallographic and Computational Tools

Structural validation of spirocyclic compounds relies on software such as SHELX (for refinement) and WinGX/ORTEP (for visualization) . For example, SHELXL refinement of analogous 1,4-diazaspiro[4.4]nonan-2-one derivatives confirmed bond angles and torsional strain critical for stability .

Biological Activity

3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. The molecular formula C13H15N3OC_{13}H_{15}N_{3}O indicates the presence of a triaza framework, which is critical for its interactions with biological targets. This article reviews the compound's synthesis, biological activities, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, highlighting its versatility in organic synthesis. Key synthetic pathways involve the incorporation of the methoxyphenyl group into the triazaspiro framework, which enhances its chemical properties and biological activity.

Biological Activities

Preliminary studies suggest that this compound exhibits significant antimicrobial and anticancer properties. The unique structural features of triazaspiro compounds correlate with their ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate notable antimicrobial effects against a range of pathogens. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies indicating its ability to inhibit cancer cell proliferation and induce apoptosis. Interaction studies with key proteins involved in cancer progression are essential for understanding its therapeutic potential.

Comparative Analysis

A comparison of similar compounds reveals distinct structural features that may influence biological activity:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1,4,7-triazaspiro[4.4]non-3-en-2-oneLacks methoxy groupSimpler structure; fewer functional groups
9-Oxo-6,8-diphenyl-1-oxa-4,7,8-triazaspiro[4.4]nonContains an oxygen atom in the ringExhibits different reactivity due to oxygen
3-(2-(4-bromophenyl)-2-oxoethyl) derivativesAdditional carbonyl functionalityPotentially enhanced biological activity due to electrophilic nature

The methoxy substitution in this compound may confer distinct properties compared to these similar compounds.

Case Studies

Several case studies have explored the biological activity of related triaza compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazaspiro compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antimicrobial activity.
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that certain triaza derivatives could induce apoptosis via the mitochondrial pathway, suggesting a mechanism for their anticancer effects.

Q & A

Q. Q1. What are the common synthetic routes for 3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step reactions, including cyclocondensation, sulfonylation, and spiro-ring formation. A representative approach involves:

  • Step 1 : Reacting a substituted aniline with a carbonyl precursor to form the triazaspiro core.
  • Step 2 : Introducing the 4-methoxyphenyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura).
  • Step 3 : Methylation at the nitrogen position using methyl iodide or dimethyl sulfate under basic conditions.
    Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and catalyst (e.g., Pd(PPh₃)₄ for coupling reactions) can improve yields. Monitor intermediates via TLC or HPLC .

Q. Q2. How can the molecular structure and purity of this compound be validated?

A2. Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and spirocyclic geometry.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : Resolve crystal structure with SHELXL for unambiguous confirmation of stereochemistry and bond lengths .
  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

Advanced Research Questions

Q. Q3. How can crystallographic data resolve discrepancies in proposed molecular geometries?

A3. Discrepancies between computational models (e.g., DFT) and experimental data often arise from torsional strain or hydrogen bonding.

  • Method : Collect high-resolution X-ray data (Cu-Kα, λ = 1.54178 Å) and refine using SHELXL-2017.
  • Analysis : Compare anisotropic displacement parameters (ADPs) with WinGX-generated ORTEP diagrams. For example, spirocyclic systems may exhibit puckering deviations >5° from idealized geometries .

Q. Q4. What strategies are effective for analyzing the compound’s bioactivity against target proteins?

A4.

  • Assay Design : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (KD) to kinases or GPCRs.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → halogen) and compare IC₅₀ values in enzymatic assays.
  • Computational Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the spirocyclic moiety) .

Q. Q5. How can conflicting solubility data in different solvents be reconciled?

A5. Solubility contradictions (e.g., high in DMSO vs. low in water) stem from polarity and hydrogen-bonding capacity.

  • Experimental Protocol : Use the shake-flask method at 25°C.
  • Analysis : Correlate with Hansen solubility parameters (δD, δP, δH). For instance, the 4-methoxyphenyl group enhances solubility in polar aprotic solvents (δP ~ 10 MPa¹/²) .

Methodological Guidance

Q. Q6. What computational tools are recommended for predicting metabolic stability?

A6.

  • Software : Use SwissADME or MetaCore to predict cytochrome P450 interactions.
  • Key Parameters : LogP (optimal 2–3), topological polar surface area (TPSA < 140 Ų).
  • Validation : Compare with in vitro microsomal assays (e.g., rat liver microsomes) .

Q. Q7. How should researchers handle chiral centers in derivatives of this compound?

A7.

  • Synthesis : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or resolve enantiomers via chiral HPLC.
  • Characterization : Use circular dichroism (CD) or X-ray crystallography to assign absolute configuration .

Data Contradiction Management

Q. Q8. How to address inconsistencies between computational and experimental LogP values?

A8.

  • Root Cause : Computational models (e.g., XLogP3) may underestimate solvation effects of the spirocyclic system.
  • Resolution : Validate with experimental shake-flask data and refine algorithms using COSMO-RS .

Structural and Functional Insights

Q. Q9. What role does the 4-methoxyphenyl group play in modulating electronic properties?

A9. The methoxy group:

  • Electron Donation : Increases electron density on the aromatic ring (σp ~ -0.27).
  • Conformational Effects : Stabilizes planar spirocyclic conformations via resonance, enhancing π-π stacking in protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.